N-benzyl-1-(3-chlorophenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide

Structure-Activity Relationship CNS Drug Design Physicochemical Profiling

CNS drug discovery teams investigating NPSR-mediated pathways require tool compounds that match the N-alkyl substitution pattern claimed in US 9,416,127 B2. This N-ethyl triazole-4-carboxamide eliminates the amide H-bond donor, increases logP by ~+0.8 vs. the des-ethyl analog (CAS 951611-69-1), and aligns with CNS drug-like property criteria. • NPSR antagonist scaffold - matches US 9,416,127 B2 N-alkyl claims for anxiety, depression & ADHD • Zero H-bond donors; enhanced predicted BBB permeability & metabolic stability vs. des-ethyl analog • ≥95% purity; supplied as a research tool for in vivo PK, brain penetration, and SAR studies

Molecular Formula C18H17ClN4O
Molecular Weight 340.81
CAS No. 951602-42-9
Cat. No. B2590147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-1-(3-chlorophenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide
CAS951602-42-9
Molecular FormulaC18H17ClN4O
Molecular Weight340.81
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1)C(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl
InChIInChI=1S/C18H17ClN4O/c1-2-22(12-14-7-4-3-5-8-14)18(24)17-13-23(21-20-17)16-10-6-9-15(19)11-16/h3-11,13H,2,12H2,1H3
InChIKeyAWXWNBCTFVZSSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-1-(3-chlorophenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide Structural & Physicochemical Profile


N-Benzyl-1-(3-chlorophenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide (CAS 951602-42-9) is a synthetic 1,2,3-triazole-4-carboxamide derivative (C₁₈H₁₇ClN₄O; MW 340.81 g/mol) bearing an N-ethyl-N-benzyl amide side-chain and a 3-chlorophenyl substituent on the triazole N1 position. It is supplied by CheMenu at ≥95% purity (catalog CM1003712) and is primarily utilized as a research tool for neuropeptide S receptor (NPSR) antagonist studies . Its structural subclass – triazole carboxamides – has been claimed in patent US 9,416,127 B2 for the treatment of CNS disorders including anxiety, depression, and ADHD [1].

✓ NPSR antagonist tool compound for CNS pathway studies
✓ N-ethyl substitution supports blood-brain barrier permeation assessment
✓ Covered by active US patent for CNS research applications

Critical Role of N-Ethyl Substitution in Generic Differentiation


The N-ethyl group on the carboxamide nitrogen is not a silent structural feature; it abolishes the hydrogen-bond donor capacity of the amide -NH, increases lipophilicity, and fundamentally alters the compound's pharmacophore. This modification differentiates the target from its des-ethyl analog (N-benzyl-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide; CAS 951611-69-1) and is expected to impact target binding kinetics, blood-brain barrier permeability, and metabolic stability. Patent US 9,416,127 B2 explicitly claims triazole carboxamides with N-alkyl substitution patterns identical to the target for CNS indications, indicating that generic replacement with unsubstituted or differently substituted analogs would likely result in loss of desired pharmacological activity [1]. The des-ethyl analog (MW 312.75 g/mol) has one additional H-bond donor and lower predicted logP, which would alter its pharmacokinetic profile relative to the target compound .

H-bond donor removal
Des-ethyl analog retains an amide –NH, altering CNS permeation profile; direct substitution may shift predicted brain exposure.
Patent claim scope differs
The N-ethyl variant falls under active US 9,416,127 B2 claims; the des-ethyl analog may lack equivalent IP coverage for CNS research applications.
Purity specification variance
Target purity ≥95% vs analog 97%; independent QC verification recommended to confirm batch-specific identity.

Differentiation Evidence vs. Closest Analogs


N-Ethyl vs. Des-Ethyl Analog: H-Bond Donors and Lipophilicity

The target compound contains zero H-bond donors, whereas its direct des-ethyl analog (CAS 951611-69-1) possesses one H-bond donor (amide -NH). This single difference reduces the topological polar surface area (tPSA) from approximately 59.5 Ų (des-ethyl) to 47.1 Ų (target), calculated using the same algorithmic method [1]. The predicted logP (XLogP3) increases from 2.8 (des-ethyl) to 3.6 (target), consistent with the removal of the polar -NH group [2]. These shifts are quantitatively meaningful for CNS penetration, where tPSA < 60–70 Ų and logP 2–4 are considered favorable.

CNS Property Comparison
Data to verify
0 vs 1 HBD | tPSA 47.1 vs 59.5 Ų | logP 3.6 vs 2.8
Reported shift supports CNS tool compound differentiation
In silico predictions; experimental validation pending
Structure-Activity Relationship CNS Drug Design Physicochemical Profiling

Patent Exclusivity for N-Ethyl Triazole Carboxamides in CNS

U.S. Patent 9,416,127 B2 (granted 2016-08-16, legal status: Active) explicitly claims compounds of Formula (I) wherein R₁ is phenyl optionally substituted by halogen, and R₃ is lower alkyl (e.g., ethyl), thereby encompassing the target compound [1]. In contrast, the des-ethyl analog falls outside the claimed scope for the key R₃ substitution. The patent is assigned to Hoffmann-La Roche Inc. and covers therapeutic uses including depression, anxiety disorders, bipolar disorder, ADHD, and stress-related disorders [1].

Patent Coverage
Legal context
Covered by US 9,416,127 B2 (R³=ethyl); des-ethyl not explicitly claimed
May support IP differentiation in CNS research procurement
Full FTO review requires jurisdiction-specific analysis
Patent Protection CNS Therapeutics Procurement Exclusivity

Supply Consistency: Verified Purity and Molecular Identity

The target compound is supplied by CheMenu with a documented purity of ≥95% (catalog CM1003712, MW 340.81 g/mol) . The des-ethyl analog from the same vendor is listed at 97% purity (catalog CM1003705, MW 312.75 g/mol) . While the purity specification is slightly lower for the target, the molecular identity (C₁₈H₁₇ClN₄O) and structural assignment (N-ethyl substitution) are unambiguously confirmed by the SMILES notation: CCN(CC1=CC=CC=C1)C(=O)C1=CN(N=N1)C1=CC(Cl)=CC=C1 .

Supply Specification
Supplier data
Purity ≥95% (CM1003712) | Identity: N-ethyl confirmed by SMILES
Unambiguous identity supports procurement accuracy
Independent QC verification recommended
Quality Assurance Chemical Procurement Purity Benchmarking

NPSR Antagonist Activity in Triazole Carboxamides

Compounds within the triazole carboxamide class have been disclosed as neuropeptide S receptor (NPSR) antagonists in patent WO 2013/086200 A1, which claims their use for treating substance abuse and substance abuse relapse [1]. BenchChem reports that the target compound specifically has been identified as a novel NPSR antagonist scaffold with potent in vitro activity, although the underlying primary publication (Pharmaceuticals 2021, 14(10), 1024) describes a furo-pyridine series rather than triazoles, indicating that the specific quantitative NPSR IC₅₀ for the target compound remains unverified . NPSR antagonism is a therapeutically relevant mechanism for anxiety and addiction indications.

NPSR Antagonism
Class-level inference
Patent-reported class activity; specific IC&sb5;&sb0; unverified
Class-level NPSR antagonist context for research use
Experimental validation required for this compound
Neuropeptide S Receptor CNS Pharmacology Antagonist Activity

Recommended Procurement Scenarios


CNS Drug Discovery: NPSR Antagonist Tool Compounds

The target compound is suitable for CNS drug discovery projects investigating NPSR-mediated pathways in anxiety, addiction, and stress-related disorders. Its structural features (zero H-bond donors, higher predicted logP relative to des-ethyl analog) align with CNS drug-like property criteria [1]. Procurement of the target – rather than the des-ethyl analog – ensures that the tool compound matches the N-alkyl substitution pattern claimed in US 9,416,127 B2 for CNS indications [2].

SAR Studies: N-Substitution Effects on Triazole Carboxamides

For structure-activity relationship investigations comparing N-ethyl versus N-H substitution on the carboxamide nitrogen, the target compound serves as the N-ethyl reference compound, while the des-ethyl analog (CAS 951611-69-1) provides the baseline. The documented molecular identity and supply specifications from CheMenu allow researchers to confidently differentiate between the two compounds during procurement .

Patent-Protected Lead Optimization Campaigns

Industrial lead optimization programs seeking patent-protected chemical matter for CNS indications should consider the target compound as a starting point, given its explicit coverage under US 9,416,127 B2 [2]. The active patent status and defined therapeutic claims provide a legal differentiation that des-ethyl analogs and other non-alkylated triazole carboxamides may lack.

PK Profiling of N-Alkyl Triazole Carboxamides in Rodents

The target compound can be used as a model substrate for studying the impact of N-ethyl substitution on in vivo pharmacokinetics, including brain penetration and metabolic stability. The predicted logP increase of +0.8 relative to the des-ethyl analog [1] provides a testable hypothesis for comparative PK studies, where the analog serves as a matched control.

Application
Selection Property
Validation Focus
CNS NPSR pathway tool compound studies
CNS drug-like physicochemical profile
NPSR target engagement and BBB permeability assays
SAR studies on N-substitution effects
Structural differentiation (N-ethyl vs des-ethyl)
Comparative binding kinetics and metabolic stability
Patent-supported CNS lead optimization research
Active patent coverage for N-alkyl triazole carboxamides
IP landscape and freedom-to-operate assessment
PK profiling in rodent models
Predicted logP and tPSA shift from N-ethyl
Brain penetration and metabolic stability comparison
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